2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride
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Overview
Description
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific biological targets.
Mechanism of Action
Target of Action
Similar compounds with a 1h-pyrrolo[2,3-b]pyridine structure have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Compounds with similar structures have been shown to inhibit fgfr signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
Similar compounds have been shown to affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of reactions, including cyclization and functional group transformations
Amination: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one: Another pyrrolopyridine derivative with similar biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: A class of compounds with varying substitutions on the pyrrolopyridine core.
Uniqueness
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine side chain, which may confer distinct biological properties and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.2ClH/c10-7-3-8-6(1-2-11)4-12-9(8)13-5-7;;/h3-5H,1-2,11H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPLWPACPOPIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)CCN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2247107-34-0 |
Source
|
Record name | 2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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